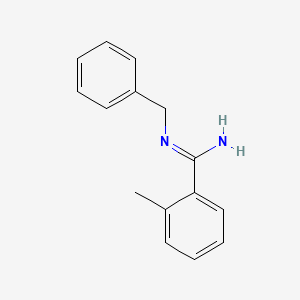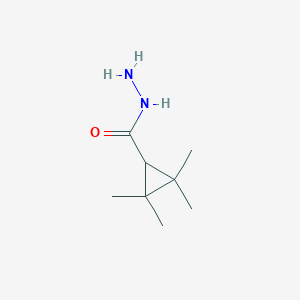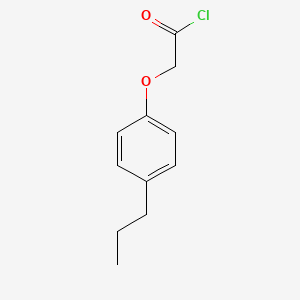![molecular formula C21H30O2 B14113062 (3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Acetoxy-5alpha-androsta-2,16-diene is a synthetic derivative of testosterone. It is a steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol . This compound is known for its applications in the preparation of various pharmaceutical derivatives, particularly in the synthesis of Rocuronium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Acetoxy-5alpha-androsta-2,16-diene typically involves the acetylation of androsta-2,16-dien-17-ol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 17th position.
Industrial Production Methods: In an industrial setting, the production of 17-Acetoxy-5alpha-androsta-2,16-diene follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 17-Acetoxy-5alpha-androsta-2,16-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of androsta-2,16-diene, such as ketones, alcohols, and substituted steroids .
Aplicaciones Científicas De Investigación
17-Acetoxy-5alpha-androsta-2,16-diene has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is a key intermediate in the synthesis of Rocuronium, a muscle relaxant used in anesthesia.
Mecanismo De Acción
The mechanism of action of 17-Acetoxy-5alpha-androsta-2,16-diene involves its interaction with androgen receptors. As a synthetic derivative of testosterone, it mimics the effects of natural androgens by binding to these receptors and modulating gene expression. This interaction influences various biological processes, including muscle growth, metabolism, and reproductive functions.
Comparación Con Compuestos Similares
Androsta-2,16-dien-17-ol: The parent compound from which 17-Acetoxy-5alpha-androsta-2,16-diene is derived.
Testosterone: The natural hormone that serves as the basis for many synthetic derivatives.
Rocuronium: A derivative used as a muscle relaxant in medical applications.
Uniqueness: 17-Acetoxy-5alpha-androsta-2,16-diene is unique due to its specific acetoxy group at the 17th position, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceutical compounds .
Propiedades
Fórmula molecular |
C21H30O2 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
[(10S,13S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3/t15?,16?,17?,18?,20-,21-/m0/s1 |
Clave InChI |
PEPMRHLQYPCJPR-XZFNAKAKSA-N |
SMILES isomérico |
CC(=O)OC1=CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC=CC4)C)C |
SMILES canónico |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B14112981.png)

![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)



![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)


![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)


